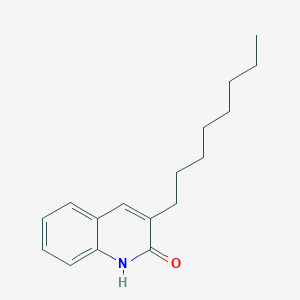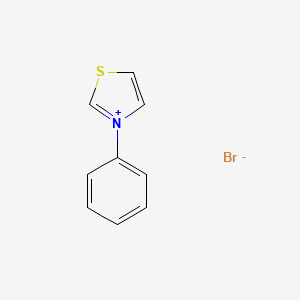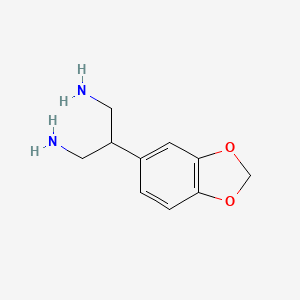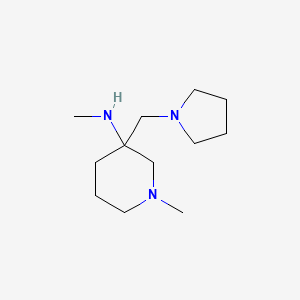
3-Octylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Octylquinolin-2(1H)-one is an organic compound belonging to the quinolinone family It is characterized by an octyl group attached to the third position of the quinolinone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Octylquinolin-2(1H)-one typically involves the condensation of aniline derivatives with octanal under acidic conditions, followed by cyclization. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the formation of the quinolinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinolinone oxides.
Reduction: Reduction of this compound can lead to the formation of dihydroquinolinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinolinone oxides.
Reduction: Dihydroquinolinones.
Substitution: Halogenated, nitrated, or sulfonated quinolinones.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-Octylquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
相似化合物的比较
2-Quinolone: Lacks the octyl group, making it less hydrophobic.
4-Hydroxyquinoline: Contains a hydroxyl group, altering its reactivity and solubility.
8-Hydroxyquinoline: Known for its metal-chelating properties, differing from the octyl-substituted quinolinone.
Uniqueness: 3-Octylquinolin-2(1H)-one is unique due to the presence of the octyl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other quinolinones and contributes to its specific applications and reactivity.
属性
CAS 编号 |
647836-53-1 |
|---|---|
分子式 |
C17H23NO |
分子量 |
257.37 g/mol |
IUPAC 名称 |
3-octyl-1H-quinolin-2-one |
InChI |
InChI=1S/C17H23NO/c1-2-3-4-5-6-7-11-15-13-14-10-8-9-12-16(14)18-17(15)19/h8-10,12-13H,2-7,11H2,1H3,(H,18,19) |
InChI 键 |
PXIGNOQGFQFAHO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC2=CC=CC=C2NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[Methyl(2-phenylethyl)amino]benzamide](/img/structure/B12607735.png)


![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide](/img/structure/B12607753.png)

![Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl-](/img/structure/B12607761.png)
![([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methanone](/img/structure/B12607766.png)
![3,4,5-trihydroxy-N-[2-[(3,4,5-trihydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12607769.png)

![5-Ethynyl-2-[3-(phenylethynyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12607787.png)
![6-[(Dodecylamino)methylidene]-3-(dodecyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12607796.png)


